2-Morpholin-4-yl-pyrimidin-4-ol

Beschreibung

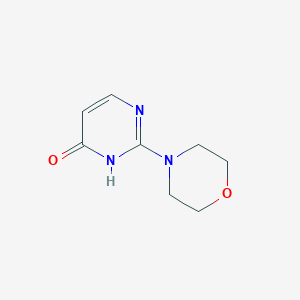

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNBVCKOPJXOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362797 | |

| Record name | 2-Morpholin-4-yl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19810-79-8 | |

| Record name | 2-Morpholin-4-yl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Morpholin-4-yl-pyrimidin-4-ol physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-Morpholin-4-yl-pyrimidin-4-ol

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents.[1] As a privileged heterocyclic motif, its derivatives have demonstrated a vast range of biological activities, including applications in oncology, immunology, and anti-infective therapies.[1][2] This guide focuses on a specific derivative, 2-Morpholin-4-yl-pyrimidin-4-ol (CAS No: 19810-79-8), a compound that merges the electron-deficient pyrimidine ring with the versatile morpholine moiety.[3][4]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physical and chemical properties of 2-Morpholin-4-yl-pyrimidin-4-ol, outlines a robust synthetic pathway, presents protocols for its analytical characterization, and discusses the significance of its structural features. The insights herein are designed to support research and development efforts by providing a foundational understanding of this important chemical entity.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. They dictate its solubility, stability, reactivity, and pharmacokinetic profile. The key properties of 2-Morpholin-4-yl-pyrimidin-4-ol are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 19810-79-8 | [3][4] |

| Molecular Formula | C₈H₁₁N₃O₂ | [3] |

| Molecular Weight | 181.192 g/mol | [3] |

| Melting Point | 169 °C | [3] |

| Boiling Point (predicted) | 404.0 ± 55.0 °C at 760 mmHg | [3] |

| Density (predicted) | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point (predicted) | 198.2 ± 31.5 °C | [3] |

| LogP (predicted) | -0.26 | [3] |

| Polar Surface Area (PSA) | 58.48 Ų | [3] |

| Exact Mass | 181.085129 u | [3] |

The relatively high melting point suggests a stable crystalline solid structure. The negative LogP value indicates that the compound is hydrophilic, predicting good solubility in polar solvents, a critical factor for formulation and in vitro biological assays.

Structural and Chemical Identity

Synonyms: 2-Morpholinopyrimidin-4-ol, 4-Hydroxy-2-N-morpholinyl-pyrimidin, 2-(4-Morpholinyl)-4(1H)-pyrimidinone.[3]

A crucial chemical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol (-ol) and keto (-one) forms. This equilibrium can be influenced by the solvent, pH, and temperature, affecting the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Caption: Keto-enol tautomerism of the pyrimidine core.

Synthesis and Chemical Reactivity

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. The following section details a plausible and efficient pathway for the synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol, grounded in established pyrimidine chemistry.

Proposed Synthetic Workflow

The synthesis is logically designed as a two-step nucleophilic aromatic substitution (SNAr) sequence starting from a commercially available precursor, 2,4-dichloropyrimidine.

Rationale for the Pathway: The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are highly activated towards nucleophilic substitution due to the electron-withdrawing nature of the ring nitrogens. The substitution reaction with morpholine is expected to occur preferentially at the more electrophilic C4 position, followed by substitution or hydrolysis at the C2 position. However, by controlling stoichiometry and reaction conditions, selective monosubstitution can be achieved. Subsequent hydrolysis of the remaining chloro group under basic conditions yields the final hydroxypyrimidine product.

Caption: Proposed two-step synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol.

Experimental Protocol: Synthesis

This protocol describes the synthesis starting from 2,4-dichloropyrimidine. It is designed to be a self-validating system where the successful isolation and characterization of the intermediate confirms the regioselectivity of the first step.

Step 1: Synthesis of 4-(2-Chloropyrimidin-4-yl)morpholine

-

To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Add morpholine (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol

-

Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of dioxane and 2 M aqueous sodium hydroxide (NaOH) solution.

-

Heat the mixture to reflux (approximately 100 °C) for 4-6 hours.

-

Monitor the hydrolysis by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and neutralize with 2 M hydrochloric acid (HCl) until a precipitate forms (typically pH 6-7).

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water and then diethyl ether.

-

Dry the product under vacuum to yield 2-Morpholin-4-yl-pyrimidin-4-ol as a solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This ensures the reliability of data generated in subsequent biological and pharmacological studies.

Analytical Workflow

The following workflow ensures a comprehensive quality control check on the final synthesized batch. Each step provides orthogonal data to build a complete profile of the compound.

Sources

Structure Elucidation and Confirmation of 2-Morpholin-4-yl-pyrimidin-4-ol: A Multi-Technique Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a chemical structure is the bedrock of all subsequent research and development, from mechanistic studies to clinical trials. This guide provides a comprehensive, field-proven methodology for the structural elucidation and confirmation of 2-Morpholin-4-yl-pyrimidin-4-ol. We move beyond a simple listing of techniques, instead detailing a logical, self-validating workflow where each analytical step corroborates the last. This document is designed for professionals in the chemical and pharmaceutical sciences, offering insights into the causality behind experimental choices to ensure scientific integrity and conclusive results. The core of our analysis integrates Mass Spectrometry, extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, culminating with the "gold standard" of X-ray Crystallography for absolute confirmation.

Introduction: The Rationale for Rigorous Elucidation

2-Morpholin-4-yl-pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules.[1][2] Its structure presents an interesting feature: keto-enol tautomerism at position 4, potentially existing as either a pyrimidin-4-ol (enol form) or a pyrimidin-4-one (keto form). Ascertaining the dominant tautomer and confirming the precise connectivity of the morpholine substituent is critical for understanding its physicochemical properties, receptor binding interactions, and metabolic stability.

The Starting Point: Plausible Structure from Synthesis

A robust structural elucidation begins with a chemically sound hypothesis derived from the synthetic route. A common and logical synthesis for this target molecule involves the nucleophilic aromatic substitution of a halogenated pyrimidine.

-

Hypothesized Reaction: Reaction of 2,4-dichloropyrimidine with one equivalent of morpholine, followed by hydrolysis.

-

Step 1 (Nucleophilic Substitution): Morpholine, a secondary amine, acts as a nucleophile. The C2 position of the pyrimidine ring is generally more electron-deficient and susceptible to nucleophilic attack than the C4 position. Therefore, morpholine is expected to displace the chlorine atom at C2.

-

Step 2 (Hydrolysis): The remaining chlorine atom at C4 is subsequently hydrolyzed to a hydroxyl group, which will likely exist predominantly in its more stable keto form (pyrimidin-4-one).

-

This synthetic logic provides us with our primary structural hypothesis: a pyrimidine ring with a morpholine group at C2 and a carbonyl group at C4. Our analytical task is to prove this connectivity and stereochemistry conclusively.

The Workflow: A Self-Validating Experimental Cascade

We employ a multi-step analytical workflow designed for comprehensive characterization. Each step provides a piece of the puzzle, and the correlation between the datasets is what builds the fortress of structural certainty.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Formula

Expertise & Causality: The first step is always to confirm that the synthesized compound has the correct molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass as it provides the exact mass, allowing for the unambiguous determination of the elemental composition. Electrospray ionization (ESI) is the preferred method for this class of polar, heterocyclic compounds as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[3]

Experimental Protocol (ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the exact mass.

Expected Data & Interpretation: The molecular formula for 2-Morpholin-4-yl-pyrimidin-4-ol is C₈H₁₁N₃O₂. The expected data is summarized below.

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₈H₁₁N₃O₂ | The fundamental formula to be confirmed. |

| Monoisotopic Mass | 181.0851 Da | The exact mass of the most abundant isotopes. |

| [M+H]⁺ (Protonated Ion) | 182.0924 Da | The primary ion observed in ESI+ mode. This is our target for HRMS. |

| Fragmentation | Loss of morpholine fragment, pyrimidine cleavage | Tandem MS (MS/MS) can be used to fragment the [M+H]⁺ ion, providing structural clues. The fragmentation pattern often involves cleavage of the pyrimidine ring or loss of the morpholine substituent.[4][5] |

Confirmation of the molecular formula C₈H₁₁N₃O₂ provides the first piece of validating evidence.

NMR Spectroscopy: Assembling the Molecular Skeleton

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] We use a suite of 1D and 2D experiments to map out the complete proton and carbon framework and, crucially, the connectivity between the morpholine and pyrimidine rings.

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is excellent for compounds with potentially exchangeable protons (like N-H or O-H). Add tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Mapping the Protons

Expected Data & Interpretation: The ¹H NMR spectrum gives us information about the chemical environment and connectivity of the protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-5 | ~6.0 - 6.5 | Doublet (d) | 1H | Pyrimidine CH | Olefinic proton on the pyrimidine ring, coupled to H-6. |

| H-6 | ~7.8 - 8.2 | Doublet (d) | 1H | Pyrimidine CH | Olefinic proton adjacent to a ring nitrogen, leading to a downfield shift.[7] Coupled to H-5. |

| H-a (Morpholine) | ~3.6 - 3.8 | Triplet (t) | 4H | -N-CH₂ -CH₂-O- | Protons on carbons adjacent to the pyrimidine ring nitrogen. |

| H-b (Morpholine) | ~3.4 - 3.6 | Triplet (t) | 4H | -N-CH₂-CH₂ -O- | Protons on carbons adjacent to the morpholine oxygen atom.[8][9][10] |

| N-H | ~11.0 - 12.5 | Broad Singlet | 1H | Pyrimidinone NH | If the compound exists as the pyrimidin-4-one tautomer, a broad, exchangeable N-H proton signal is expected at a very downfield chemical shift in DMSO-d₆.[6][11] |

¹³C NMR & DEPT-135: The Carbon Backbone

Expected Data & Interpretation: ¹³C NMR identifies all unique carbon atoms, while DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (including C=O) are absent in DEPT-135.

| Predicted Signal | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| C-4 | ~160 - 170 | Absent | C=O | Carbonyl carbon of the pyrimidin-4-one tautomer.[6] |

| C-2 | ~155 - 165 | Absent | N-C -N | Quaternary carbon of the pyrimidine ring attached to two nitrogen atoms and the morpholine group.[12][13] |

| C-6 | ~140 - 150 | Positive | C H=CH | Olefinic carbon of the pyrimidine ring. |

| C-5 | ~105 - 115 | Positive | CH=C H | Olefinic carbon of the pyrimidine ring. |

| C-a (Morpholine) | ~65 - 68 | Negative | -N-CH₂-C H₂-O- | Carbons adjacent to the oxygen atom in the morpholine ring.[9] |

| C-b (Morpholine) | ~43 - 46 | Negative | -N-C H₂-CH₂-O- | Carbons adjacent to the nitrogen atom in the morpholine ring. |

2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[14][15] HSQC and HMBC are the crucial experiments that will confirm the C2 connectivity of the morpholine ring.[16][17]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It confirms the assignments made in the 1D spectra (e.g., the proton at δ ~6.2 ppm correlates with the carbon at δ ~110 ppm).[17]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[17][18]

Caption: The critical HMBC correlation confirming connectivity.

Key Expected HMBC Cross-Peaks:

-

The Decisive Correlation: A cross-peak between the morpholine protons adjacent to the nitrogen (H-a , ~3.7 ppm) and the C2 carbon of the pyrimidine ring (~160 ppm). This 3-bond correlation (³JCH ) is unambiguous proof that the morpholine ring is attached at the C2 position.

-

Intra-Ring Correlations:

-

H-6 (~8.0 ppm) will show correlations to C-4 (~165 ppm) and C-5 (~110 ppm).

-

H-5 (~6.2 ppm) will show correlations to C-4 (~165 ppm) and C-6 (~145 ppm).

-

The combination of these NMR experiments provides an interlocking web of data that validates the proposed carbon-hydrogen framework and the specific point of attachment of the substituent.

FTIR Spectroscopy: Functional Group Confirmation

Expertise & Causality: FTIR spectroscopy is an excellent, rapid technique for confirming the presence of key functional groups and, critically, for resolving the tautomeric state.[1][2][19] The presence of a strong carbonyl (C=O) absorption and the absence of a broad hydroxyl (O-H) band provides strong evidence for the pyrimidin-4-one tautomer being dominant in the solid state.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Functional Group | Significance |

| ~3200-3100 | N-H Stretch | Pyrimidinone N-H | Indicates the presence of the N-H bond in the pyrimidinone ring. |

| ~2950-2850 | C-H Stretch (aliphatic) | Morpholine CH₂ | Confirms the presence of the saturated morpholine ring. |

| ~1700-1650 | C=O Stretch (Amide) | Pyrimidine C=O | Key band. A strong absorption in this region is characteristic of a cyclic amide/lactam and strongly supports the pyrimidin-4-one tautomer.[1][20] |

| ~1600-1450 | C=C and C=N Stretches | Pyrimidine Ring Vibrations | Confirms the presence of the aromatic/heterocyclic pyrimidine core.[1][2] |

| ~1250-1050 | C-O-C Stretch | Morpholine Ether | A strong band characteristic of the C-O-C ether linkage within the morpholine ring. |

The FTIR data serves as an excellent orthogonal confirmation of the functional groups identified through NMR, particularly the carbonyl group of the pyrimidinone.

X-Ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of MS, NMR, and FTIR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[21][22] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, including bond lengths, bond angles, and conformation.[23] This technique is the gold standard for absolute structure confirmation.

Experimental Protocol (Single-Crystal XRD):

-

Crystal Growth: This is often the most challenging step.[21][22] A suitable single crystal must be grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling.[24][25] The crystal should be of high quality, with dimensions ideally around 0.1-0.3 mm.[24]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a detector collects the diffraction pattern.[23]

-

Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data.

Expected Data & Interpretation: The output is a definitive 3D structural model. This will:

-

Absolutely confirm connectivity: Showing the covalent bond between the morpholine nitrogen and the C2 of the pyrimidine.

-

Resolve tautomerism: The position of the hydrogen atom on the ring nitrogen (N1 or N3) and the C4-O bond length (which will be a clear double bond) will definitively confirm the pyrimidin-4-one structure.

-

Define conformation: It will reveal the chair conformation of the morpholine ring and its orientation relative to the pyrimidine ring.

Conclusion: A Synthesis of Self-Validating Evidence

The structural elucidation of 2-Morpholin-4-yl-pyrimidin-4-ol is achieved not by a single experiment, but by the logical and systematic integration of multiple analytical techniques. The process begins with a hypothesis from synthesis, which is first validated by confirming the molecular formula via HRMS. A comprehensive suite of 1D and 2D NMR experiments then builds the molecular framework piece by piece, culminating in the key HMBC correlation that proves the connectivity of the morpholine and pyrimidine rings. FTIR spectroscopy provides rapid and robust confirmation of the key functional groups and the dominant pyrimidin-4-one tautomer. Finally, X-ray crystallography serves as the ultimate arbiter, providing an indisputable three-dimensional structure. This multi-faceted, self-validating workflow ensures the highest level of scientific rigor and provides an unshakeable foundation for all future research and development activities.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available From: [Link]

-

El-Gohary, A. R. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available From: [Link]

-

X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Available From: [Link]

-

Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. Available From: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available From: [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. (n.d.). Available From: [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available From: [Link]

-

SpectraBase. (n.d.). Pyrimidine [13C NMR] Chemical Shifts. Available From: [Link]

-

El-Gazar, A. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. Available From: [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available From: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2673-2706. Available From: [Link]

-

PubChem. (n.d.). Morpholine. National Institutes of Health. Available From: [Link]

-

ResearchGate. (n.d.). Characterization of the prepared compounds. The FTIR spectra... Available From: [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Available From: [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available From: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available From: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available From: [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available From: [Link]

-

Rashad, A. E., et al. (2019). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 119-131. Available From: [Link]

-

Wlodawer, A., et al. (2008). X-ray crystallography. Methods in Cell Biology, 84, 3-23. Available From: [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available From: [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. (n.d.). Available From: [Link]

-

El-Sayed, N. N. E., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Pharmaceuticals, 17(8), 1018. Available From: [Link]

-

ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Available From: [Link]

-

L-A. de Leoz, M., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 20(8), 1549-1558. Available From: [Link]

-

Sharma, P., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry. Available From: [Link]

-

NMR Core Facility. (n.d.). HSQC and HMBC. Columbia University. Available From: [Link]

-

Ali, T. E., et al. (2017). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry, 7(1), 1-13. Available From: [Link]

-

Leah4sci. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. Available From: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available From: [Link]

-

Peña-Cabrera, E., et al. (2004). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 2, 2233-2238. Available From: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available From: [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. article.sapub.org [article.sapub.org]

- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 11. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 22. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 23. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 25. How To [chem.rochester.edu]

An In-depth Technical Guide to 2-(Morpholin-4-yl)pyrimidin-4-ol

Document ID: CHEM-MPO-WG-2026-01

Version: 1.0

Abstract: This whitepaper provides a comprehensive technical overview of 2-(Morpholin-4-yl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The guide covers its nomenclature, physicochemical properties, a validated synthesis protocol, and its established role as a scaffold for potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. Detailed experimental procedures for synthesis, characterization, and in vitro biological evaluation are provided to support researchers in drug discovery and development.

Introduction and Nomenclature

2-(Morpholin-4-yl)pyrimidin-4-ol is a synthetic organic compound featuring a pyrimidine ring substituted with a morpholine group at the C2 position and a hydroxyl group at the C4 position. This arrangement of functional groups, particularly the morpholine moiety, is a hallmark of numerous kinase inhibitors.[1][2] The morpholine ring is often considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to form critical hydrogen bonds with biological targets.[1][2]

The core pyrimidine scaffold is a ubiquitous feature in biologically active compounds, and its derivatization has been a cornerstone of drug discovery, leading to numerous approved therapeutics.[3] The combination of these two motifs in 2-(Morpholin-4-yl)pyrimidin-4-ol makes it a valuable building block and a subject of study for its potential pharmacological activities, primarily as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1]

Chemical Identity and Structure

The compound exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. For clarity and consistency with IUPAC nomenclature, the pyrimidin-4-ol name will be used throughout this guide.

| Identifier | Value |

| IUPAC Name | 2-(Morpholin-4-yl)pyrimidin-4-ol |

| Synonyms | 2-Morpholin-4-yl-3H-pyrimidin-4-one, 4-Hydroxy-2-morpholino-pyrimidine |

| CAS Number | 19810-79-8 |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Canonical SMILES | C1COCCN1C2=NC=CC(=O)N2 |

| InChI Key | RZLCBSAPIRCAPT-UHFFFAOYSA-N |

Figure 1. 2D Chemical Structure of 2-(Morpholin-4-yl)pyrimidin-4-ol.

Physicochemical and Analytical Properties

Understanding the physicochemical properties of a compound is critical for its application in drug development, influencing everything from solubility and formulation to absorption and distribution.

Tabulated Physicochemical Data

The following data has been aggregated from established chemical databases.

| Property | Value | Source |

| Melting Point | 169 °C | [4] |

| Boiling Point (Predicted) | 404.0 ± 55.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [4] |

| LogP (Predicted) | -0.26 | [4] |

| Polar Surface Area (PSA) | 58.48 Ų | [4] |

| pKa (Predicted) | 8.5 (most acidic), 3.5 (most basic) |

Analytical Characterization Workflow

Confirmation of the structure and purity of synthesized 2-(Morpholin-4-yl)pyrimidin-4-ol is paramount. A standard analytical workflow involves High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by structural confirmation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram 2: Two-step synthesis pathway for the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar morpholino-pyrimidine derivatives. [3][5] Materials:

-

2,4-Dichloropyrimidine

-

Morpholine

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethanol (EtOH), Anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol Steps:

-

Step 1: Synthesis of 4-Chloro-2-(morpholin-4-yl)pyrimidine

-

To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol at 0 °C, add DIPEA (1.2 eq) dropwise.

-

Rationale: DIPEA acts as a non-nucleophilic base to quench the HCl byproduct, preventing protonation of the morpholine nitrogen and driving the reaction forward.

-

Add morpholine (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

-

Rationale: The C2 position of 2,4-dichloropyrimidine is more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position, leading to regioselective substitution.

-

Upon completion, concentrate the mixture under reduced pressure. Dilute the residue with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude intermediate, which can often be used in the next step without further purification.

-

-

Step 2: Hydrolysis to 2-(Morpholin-4-yl)pyrimidin-4-ol

-

Add the crude 4-chloro-2-(morpholin-4-yl)pyrimidine to a solution of aqueous HCl (e.g., 6M).

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Rationale: The acidic conditions facilitate the hydrolysis of the remaining chloride at the C4 position to a hydroxyl group.

-

Cool the reaction mixture to room temperature, then neutralize carefully with a saturated solution of NaHCO₃ until the pH is ~7-8. The product will precipitate out of the solution.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the final product, 2-(Morpholin-4-yl)pyrimidin-4-ol, as a white or off-white solid.

-

Biological Activity and Mechanism of Action

The 2-morpholino-pyrimidine scaffold is a cornerstone of many inhibitors targeting the Phosphoinositide 3-kinase (PI3K) family of enzymes. [1]The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism. [6][7]Dysregulation and overactivation of this pathway are frequently observed in various human cancers, making it a prime target for therapeutic intervention. [8][9]

The PI3K/Akt/mTOR Signaling Pathway

Upon activation by upstream signals like growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). [9]PIP3 recruits proteins like Akt (also known as Protein Kinase B) to the cell membrane, leading to their activation. [6][9]Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell growth and inhibiting apoptosis. [6][10]The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3. [8][10]

Diagram 3: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-morpholino-pyrimidine derivatives.

The morpholine oxygen of this class of compounds often forms a critical hydrogen bond in the hinge region of the PI3K enzyme's ATP-binding pocket, anchoring the inhibitor and contributing significantly to its potency and selectivity. [1]

Protocol: In Vitro PI3K Kinase Assay

To evaluate the inhibitory potential of 2-(Morpholin-4-yl)pyrimidin-4-ol derivatives, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a common luminescence-based method that measures the amount of ADP produced during the kinase reaction. [11]

Principle of the Assay

The assay is performed in two steps. First, the PI3K enzyme, lipid substrate (PIP2), ATP, and the test inhibitor are incubated together. The amount of ADP produced is directly proportional to the kinase activity. In the second step, a reagent is added to deplete the remaining ATP, and then a second reagent converts the produced ADP back to ATP, which is used by a luciferase to generate a light signal. A potent inhibitor will result in low ADP production and thus a low luminescent signal. [11]

Step-by-Step Protocol

This protocol is a generalized procedure based on commercially available kits like the ADP-Glo™ Lipid Kinase System. [11][12] Materials:

-

Recombinant human PI3K enzyme (e.g., p110α/p85α)

-

Lipid substrate (e.g., PIP2)

-

PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂) [11]* ATP solution

-

Test compound (e.g., a derivative of 2-Morpholin-4-yl-pyrimidin-4-ol) serially diluted in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a luminometer plate reader

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate. [11]

-

-

Enzyme/Substrate Addition:

-

Prepare a master mix of the PI3K enzyme and lipid substrate in kinase buffer.

-

Add 4 µL of this enzyme/lipid mixture to each well. [11]

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., final concentration of 25 µM) to all wells. [11] * Incubate the plate at room temperature for 60 minutes.

-

-

Signal Generation:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

-

Conclusion and Future Directions

2-(Morpholin-4-yl)pyrimidin-4-ol is a synthetically accessible and highly valuable scaffold in modern medicinal chemistry. Its intrinsic structural features make it an ideal starting point for the development of potent and selective kinase inhibitors. The established role of the morpholino-pyrimidine core in targeting the PI3K/Akt/mTOR pathway underscores its importance in oncology and inflammation research. [1][10]Future research will likely focus on the synthesis of novel derivatives with improved isoform selectivity (e.g., for PI3Kα vs. PI3Kβ/δ/γ), enhanced pharmacokinetic properties, and synergistic potential when combined with other targeted therapies. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and exploit the therapeutic potential of this important chemical entity.

References

-

PI3K/AKT/mTOR pathway - Wikipedia. wikipedia.org. [Link]

-

PI3K-AKT Signaling Pathway - Creative Diagnostics. creative-diagnostics.com. [Link]

-

PI3K-Akt signaling pathway - Cusabio. cusabio.com. [Link]

-

The PI3K-PKB/Akt Pathway: A crucial regulator of cell metabolism, growth, and proliferation. ncbi.nlm.nih.gov. [Link]

-

In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

-

2-Morpholinopyrimidin-4-ol | CAS#:19810-79-8. chemsrc.com. [Link]

-

4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid | C21H20N4O3 | CID 57990820 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

-

Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. pubmed.ncbi.nlm.nih.gov. [Link]

-

2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. ncbi.nlm.nih.gov. [Link]

-

6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. chemsynthesis.com. [Link]

-

Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives as PI3Kβ inhibitors. researchgate.net. [Link]

-

Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. ncbi.nlm.nih.gov. [Link]

-

[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. pubs.acs.org. [Link]

-

(PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. researchgate.net. [Link]

-

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

-

(PDF) morpholine antimicrobial activity. researchgate.net. [Link]

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. mdpi.com. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. pubmed.ncbi.nlm.nih.gov. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Morpholinopyrimidin-4-ol | CAS#:19810-79-8 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. cusabio.com [cusabio.com]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. promega.de [promega.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Morpholin-4-yl-pyrimidin-4-ol: A Privileged Scaffold in Kinase Inhibition

This guide provides a comprehensive technical overview of 2-Morpholin-4-yl-pyrimidin-4-ol (CAS No. 19810-79-8), a representative member of the morpholinopyrimidine class of compounds. This chemical scaffold has garnered significant attention in medicinal chemistry and drug development due to its versatile biological activities, particularly as a potent inhibitor of various protein kinases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, mechanism of action, and methods for its biological and analytical evaluation.

Chemical Profile and Physicochemical Properties

2-Morpholin-4-yl-pyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine ring substituted with a morpholine group at the 2-position and a hydroxyl group at the 4-position. The presence of the morpholine moiety is a key feature, as it is known to participate in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, contributing to the inhibitory activity of this class of compounds.

| Property | Value | Source |

| CAS Number | 19810-79-8 | [1] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Melting Point | 169°C | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| LogP | -0.26 | [1] |

| Synonyms | 2-Morpholinopyrimidin-4-ol, 4-Hydroxy-2-N-morpholinyl-pyrimidin, 2-(4-Morpholinyl)-4(1H)-pyrimidinone | [1] |

Synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol and Derivatives

The synthesis of morpholinopyrimidine derivatives is a well-established process in organic chemistry. A common and efficient method involves the nucleophilic substitution of a di- or tri-chlorinated pyrimidine with morpholine. The regioselectivity of the reaction can often be controlled by adjusting the reaction conditions.

Below is a representative protocol for the synthesis of a morpholinopyrimidine derivative, which can be adapted for the synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol.

Experimental Protocol: Synthesis of 4-(4,6-Dichloropyrimidin-2-yl)morpholine[2]

-

Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in acetone.

-

Addition of Reagents: Cool the solution to 0°C in an ice bath. Slowly add morpholine (1.05 eq) to the cooled solution.

-

Reaction: Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and continue stirring for another 15 minutes.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes solution as the eluent.

-

Work-up: Once the reaction is complete, concentrate the mixture via rotary evaporation and dry under high vacuum.

-

Purification: Purify the crude product using silica column chromatography with 20% ethyl acetate in hexanes as the eluent to obtain the desired product.

Biological Activity and Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The morpholinopyrimidine scaffold is a cornerstone in the development of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a frequent event in a wide variety of human cancers.[5][6][7]

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases or G-protein-coupled receptors, leading to the activation of PI3K.[5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated. Activated Akt then phosphorylates a number of downstream targets, including mTOR. mTOR itself is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes.[8]

Morpholinopyrimidine derivatives have been extensively explored as inhibitors of various kinases within this pathway. The morpholine oxygen is known to form a key hydrogen bond with the hinge region of the kinase domain, a feature that contributes to the potency and selectivity of these inhibitors.[4] While specific inhibitory data for 2-Morpholin-4-yl-pyrimidin-4-ol is not publicly available, numerous derivatives have shown potent inhibition of PI3K isoforms and/or mTOR.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the analysis of pyrimidine derivatives, including purity determination and quantification in various matrices. [9][10]A reversed-phase HPLC method is typically employed.

Representative HPLC Method for Pyrimidine Derivatives

[10]

-

Column: C18 silica gel column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-280 nm).

-

Temperature: Room temperature.

This method can be optimized for 2-Morpholin-4-yl-pyrimidin-4-ol by adjusting the gradient profile, buffer pH, and detection wavelength to achieve optimal separation and sensitivity.

Pharmacokinetics and Drug Development

The pharmacokinetic properties of a compound are crucial for its development as a therapeutic agent. For pyrimidine derivatives, intracellular activation through phosphorylation is often a key step for their pharmacological activity. [11]While specific pharmacokinetic data for 2-Morpholin-4-yl-pyrimidin-4-ol is not available, studies on other pyridopyrimidine derivatives have shown rapid absorption and good oral bioavailability. [12]Key parameters to consider in the drug development process include solubility, membrane permeability, metabolic stability, and plasma protein binding.

Conclusion

2-Morpholin-4-yl-pyrimidin-4-ol is a member of the medicinally important morpholinopyrimidine class of compounds. This scaffold is a privileged structure for the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases. While specific biological and pharmacokinetic data for this particular compound are limited in the public domain, the extensive research on related derivatives provides a strong foundation for its potential as a research tool and a starting point for the design of novel therapeutics. The synthetic and analytical methods described in this guide offer a practical framework for researchers and drug development professionals working with this and similar compounds.

References

- (Reference to a general review on kinase inhibitors)

- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Mol Cancer Ther. 2015;14(8):1876-1885.

- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. J Oncol. 2012;2012:905673.

- The PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Front Oncol. 2022;12:814135.

- Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.

- Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Signal Transduct Target Ther. 2023;8(1):318.

- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Molecules. 2021;26(16):4938.

- (Reference to a relevant review on morpholine in medicinal chemistry)

- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. J Mol Graph Model. 2016;65:136-145.

- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Med Chem. 2018;10(20):2389-2402.

- (Reference to a relevant article on cell viability assays)

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Acc Chem Res. 2018;51(10):2548-2558.

- 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis. ChemicalBook. Accessed January 6, 2026.

- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Front Chem. 2023;11:1278839.

- (Reference to a general review on morpholine synthesis)

- Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). J Med Chem. 2019;62(17):8038-8054.

- Synthesis of New Azoles and Azolopyrimidines Incorporating Morpholine Moiety as Potent Anti-Tumor Agents. Molecules. 2018;23(4):834.

- Synthesis and in vitro microbiological evaluation of an array of biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides. Bioorg Med Chem Lett. 2007;17(12):3349-3353.

- Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung. 1991;41(6):640-644.

- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. 2016;21(11):1534.

- Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Org Biomol Chem. 2012;10(45):9045-9051.

- (Reference to a relevant review on pyrimidines in drug development)

-

2-Morpholinopyrimidin-4-ol. Chemsrc.com. Accessed January 6, 2026. [Link]

- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clin Pharmacokinet. 2020;59(12):1521-1550.

- (Reference to a general review on morpholine synthesis)

- A high-throughput radiometric kinase assay. Methods Mol Biol. 2012;795:107-116.

- Kinase Assay Kit. Sigma-Aldrich. Accessed January 6, 2026.

- (Reference to a relevant article on thienopyrimidine synthesis)

- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. J Enzyme Inhib Med Chem. 2015;30(6):953-960.

- Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Sci Rep. 2023;13(1):18585.

- (Reference to a relevant article on morpholinopyrimidine derivatives as anti-inflamm

- A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid.

- Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. 2018;23(10):2675.

- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharm Chem J. 2007;41(5):279-287.

- (Reference to a general protocol for kinase inhibition assays)

- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Org Lett. 2015;17(19):4930-4932.

- Assay Development for Protein Kinase Enzymes. In: Assay Guidance Manual. Bethesda (MD)

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Morpholin-4-yl-pyrimidin-4-ol: A Core Scaffold for PI3K Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and background on 2-Morpholin-4-yl-pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The morpholino-pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This document will delve into the synthesis, chemical properties, and, most importantly, the biological context and mechanism of action of 2-Morpholin-4-yl-pyrimidin-4-ol and its derivatives. Detailed experimental protocols for the characterization of such compounds are also provided to facilitate further research and development.

Introduction: The Significance of the Morpholino-Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a plethora of biologically active molecules.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions has made it a privileged scaffold in drug discovery. The incorporation of a morpholine moiety into the pyrimidine core has proven to be a particularly fruitful strategy, especially in the design of kinase inhibitors. The morpholine group can enhance aqueous solubility, improve metabolic stability, and critically, the oxygen atom can act as a hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of kinases.[3]

2-Morpholin-4-yl-pyrimidin-4-ol, also known as 2-(Morpholin-4-yl)pyrimidin-4(3H)-one, represents a core structure from which a multitude of potent kinase inhibitors have been developed. Its primary therapeutic relevance lies in the modulation of the PI3K/Akt/mTOR pathway, a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4][5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Morpholin-4-yl-pyrimidin-4-ol is essential for its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | [6] |

| Molecular Weight | 181.19 g/mol | [6] |

| Melting Point | 169 °C | [6] |

| Boiling Point (Predicted) | 404.0±55.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.3±0.1 g/cm³ | [6] |

| LogP (Predicted) | -0.26 | [6] |

| pKa (Predicted) | 6.5 (most acidic), 3.5 (most basic) |

Synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol

A representative, though not directly cited, synthetic approach could involve the reaction of a β-ketoester with N-morpholinylguanidine. Alternatively, a more common and versatile method starts with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, followed by sequential nucleophilic substitution reactions.

Caption: A plausible synthetic workflow for 2-Morpholin-4-yl-pyrimidin-4-ol.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The primary mechanism of action for many morpholino-pyrimidine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is a central regulator of cellular processes and is frequently hyperactivated in cancer.

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B), to the plasma membrane.

Once at the membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mTOR complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to:

-

Cell Survival: Inhibition of pro-apoptotic proteins like Bad and activation of anti-apoptotic factors.

-

Cell Growth and Proliferation: Activation of mTOR complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

Metabolism: Regulation of glucose uptake and utilization.

The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Morpholinopyrimidin-4-ol | CAS#:19810-79-8 | Chemsrc [chemsrc.com]

- 7. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Potential therapeutic applications of pyrimidine analogs

An In-depth Technical Guide to the Therapeutic Applications of Pyrimidine Analogs

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of pyrimidine analogs, a cornerstone of modern chemotherapy. We will dissect their mechanisms of action, explore their diverse therapeutic applications, and detail the experimental methodologies crucial for their continued development and evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, virology, and pharmacology.

The Central Role of Pyrimidines and Their Analogs in Cellular Metabolism

Pyrimidines, specifically cytosine, thymine, and uracil, are fundamental components of nucleic acids (DNA and RNA) and are essential for numerous cellular processes, including DNA replication, RNA synthesis, and cellular metabolism. The structural similarity of pyrimidine analogs to these endogenous molecules allows them to act as antimetabolites, interfering with the synthesis and function of nucleic acids. This interference is the basis of their therapeutic effects, primarily in rapidly proliferating cells such as cancer cells and viruses.

The core mechanism of action for most pyrimidine analogs involves their conversion into fraudulent nucleotides, which are then incorporated into DNA or RNA, leading to chain termination and the inhibition of replication. Additionally, these analogs can inhibit key enzymes involved in nucleotide biosynthesis, further depleting the pool of essential precursors for nucleic acid synthesis.

Therapeutic Landscape of Pyrimidine Analogs

The clinical utility of pyrimidine analogs spans a wide range of diseases, primarily categorized into antiviral and anticancer therapies.

Antiviral Applications

Pyrimidine analogs are a critical class of antiviral agents. Their ability to be selectively activated by viral kinases and subsequently inhibit viral DNA or RNA polymerases forms the basis of their efficacy.

-

Idoxuridine and Trifluridine: These halogenated pyrimidine analogs are primarily used topically for the treatment of herpes simplex virus (HSV) keratitis. They are incorporated into viral DNA, leading to the formation of non-functional proteins and inhibition of viral replication.

-

Zidovudine (AZT): A thymidine analog, AZT was the first drug approved for the treatment of HIV. It is a potent inhibitor of HIV reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA. Its incorporation into the growing DNA chain causes chain termination.

-

Lamivudine (3TC): This cytidine analog is active against both HIV and hepatitis B virus (HBV). It inhibits both HIV reverse transcriptase and HBV DNA polymerase.

-

Sofosbuvir: A nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its active form is incorporated into the growing HCV RNA chain, causing premature termination.

Anticancer Applications

In oncology, pyrimidine analogs are among the most widely used chemotherapeutic agents, targeting the rapid proliferation characteristic of cancer cells.

-

5-Fluorouracil (5-FU): A cornerstone of chemotherapy for solid tumors, including colorectal, breast, and stomach cancers. 5-FU is converted into several active metabolites that inhibit thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" of cancer cells.

-

Capecitabine: An oral prodrug of 5-FU, capecitabine is converted to 5-FU preferentially in tumor tissue, offering a more targeted delivery and potentially reducing systemic side effects.

-

Cytarabine (ara-C): A cytosine analog that is a mainstay in the treatment of acute myeloid leukemia (AML). Its active metabolite inhibits DNA polymerase, leading to the termination of DNA chain elongation.

-

Gemcitabine: A deoxycytidine analog with a broad spectrum of activity against various solid tumors, including pancreatic, lung, and bladder cancers. It inhibits DNA synthesis through two primary mechanisms: by inhibiting ribonucleotide reductase, thereby depleting the pool of deoxynucleotides, and by being incorporated into DNA, leading to chain termination.

A summary of key pyrimidine analogs and their applications is presented below:

| Drug | Class | Primary Therapeutic Application | Mechanism of Action |

| Idoxuridine | Halogenated Pyrimidine Analog | Herpes Simplex Virus (HSV) Keratitis | Incorporation into viral DNA, leading to non-functional proteins. |

| Trifluridine | Halogenated Pyrimidine Analog | Herpes Simplex Virus (HSV) Keratitis | Incorporation into viral DNA, leading to non-functional proteins. |

| Zidovudine (AZT) | Thymidine Analog | Human Immunodeficiency Virus (HIV) | Inhibition of reverse transcriptase and DNA chain termination. |

| Lamivudine (3TC) | Cytidine Analog | HIV, Hepatitis B Virus (HBV) | Inhibition of reverse transcriptase and DNA polymerase. |

| Sofosbuvir | Nucleotide Analog | Hepatitis C Virus (HCV) | Inhibition of RNA-dependent RNA polymerase and RNA chain termination. |

| 5-Fluorouracil (5-FU) | Fluoropyrimidine | Solid Tumors (e.g., colorectal, breast) | Inhibition of thymidylate synthase. |

| Capecitabine | Fluoropyrimidine (Prodrug of 5-FU) | Solid Tumors (e.g., colorectal, breast) | Converted to 5-FU, inhibiting thymidylate synthase. |

| Cytarabine (ara-C) | Cytosine Analog | Acute Myeloid Leukemia (AML) | Inhibition of DNA polymerase and DNA chain termination. |

| Gemcitabine | Deoxycytidine Analog | Solid Tumors (e.g., pancreatic, lung) | Inhibition of ribonucleotide reductase and DNA chain termination. |

Experimental Protocols for Evaluating Pyrimidine Analogs

The preclinical and clinical development of pyrimidine analogs relies on a suite of robust experimental protocols to elucidate their mechanism of action, efficacy, and potential for resistance.

Cell Viability and Cytotoxicity Assays

A fundamental first step in evaluating a novel pyrimidine analog is to determine its effect on cell viability and proliferation.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer or virus-infected cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the pyrimidine analog for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Caption: Workflow for determining cell viability using the MTT assay.

Mechanism of Action Studies

Understanding how a pyrimidine analog exerts its therapeutic effect is crucial for its development and for predicting potential resistance mechanisms.

Protocol: Analysis of DNA Fragmentation by Agarose Gel Electrophoresis

This protocol is used to assess apoptosis (programmed cell death), a common outcome of treatment with DNA-damaging agents like pyrimidine analogs.

-

Cell Treatment: Treat cells with the pyrimidine analog at its IC50 concentration for various time points.

-

DNA Extraction: Isolate genomic DNA from both treated and untreated cells using a commercial DNA extraction kit.

-

Agarose Gel Preparation: Prepare a 1.5-2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Electrophoresis: Load the extracted DNA into the wells of the agarose gel and run the electrophoresis at a constant voltage.

-

Visualization: Visualize the DNA fragmentation pattern under UV light. Apoptotic cells will exhibit a characteristic "laddering" pattern due to the cleavage of DNA into nucleosomal fragments.

Caption: Experimental workflow for DNA fragmentation analysis.

Signaling Pathways Modulated by Pyrimidine Analogs

The cellular response to treatment with pyrimidine analogs is complex and involves the modulation of multiple signaling pathways. A key pathway often implicated is the DNA damage response (DDR) pathway.

Upon incorporation of a pyrimidine analog into DNA or the stalling of replication forks, cells activate the DDR pathway. This involves the recruitment of sensor proteins like ATM and ATR to the sites of DNA damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn phosphorylate and activate effector proteins like p53. The activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis.

Caption: Simplified DNA damage response pathway activated by pyrimidine analogs.

Future Directions and Challenges

Despite their success, the use of pyrimidine analogs is not without challenges. The development of drug resistance, both intrinsic and acquired, remains a significant clinical hurdle. Additionally, their non-specific cytotoxicity can lead to severe side effects.

Future research is focused on several key areas:

-

Development of Novel Analogs: Synthesizing new pyrimidine analogs with improved specificity for cancer or viral cells and reduced toxicity to normal cells.

-

Combination Therapies: Combining pyrimidine analogs with other therapeutic agents, such as targeted therapies or immunotherapies, to enhance efficacy and overcome resistance.

-

Personalized Medicine: Identifying biomarkers that can predict a patient's response to a particular pyrimidine analog, allowing for more personalized treatment strategies.

The continued exploration of the chemical space of pyrimidine analogs, coupled with a deeper understanding of their cellular and molecular mechanisms, will undoubtedly lead to the development of more effective and safer therapies for a wide range of diseases.

References

In Silico Modeling and Docking Studies of 2-Morpholin-4-yl-pyrimidin-4-ol: A Technical Guide for Drug Discovery Professionals

Introduction: The Convergence of In Silico Methodologies and Modern Drug Discovery

This guide provides an in-depth technical walkthrough of the in silico analysis of 2-Morpholin-4-yl-pyrimidin-4-ol, a compound belonging to the morpholino-pyrimidine scaffold. This chemical class has garnered considerable attention for its potential as inhibitors of key signaling pathways implicated in cancer, particularly the PI3K/Akt/mTOR pathway.[5] The morpholine moiety, in particular, is recognized for its ability to form crucial hydrogen bond interactions within the kinase hinge region, making it a privileged structure in kinase inhibitor design.[5]

Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting molecular docking and post-docking analysis. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the workflow, ensuring a robust and reproducible computational experiment.

Part 1: Foundational Strategy - Target Selection and Ligand Preparation

A successful in silico study is predicated on a well-defined biological hypothesis. The choice of a protein target is therefore the most critical initial step.

Rationale for Target Selection: mTOR Kinase

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[5] Compounds featuring the morpholino-pyrimidine core have demonstrated potent inhibitory activity against mTOR (mammalian Target of Rapamycin), a serine/threonine kinase that acts as a master regulator within this pathway.[5][6] Therefore, for the purpose of this guide, we will select the mTOR kinase domain as our protein target. A suitable crystal structure can be obtained from the Protein Data Bank (PDB). For this study, we will utilize PDB ID: 4JT6, which represents the crystal structure of human mTOR in complex with a known inhibitor.

Ligand Preparation: From 2D Structure to 3D Conformation

The ligand, 2-Morpholin-4-yl-pyrimidin-4-ol, must be converted from its 2D representation to a three-dimensional, energetically minimized conformation suitable for docking. This is a crucial step, as the initial geometry of the ligand can significantly influence the outcome of the docking simulation.

Protocol 1: Ligand Preparation Workflow

-

2D Structure Generation: Draw the 2D structure of 2-Morpholin-4-yl-pyrimidin-4-ol using a chemical drawing tool such as ChemDraw or Marvin Sketch.

-

Conversion to 3D: Convert the 2D structure to a 3D format (e.g., SDF or MOL2). This can be accomplished using software like Open Babel.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer. This can be done using tools like Avogadro or the ligand preparation modules within docking software suites.[7]

-

File Format Conversion for Docking: The prepared ligand must be saved in a format compatible with the chosen docking software. For AutoDock Vina, this is the PDBQT format, which includes atomic coordinates, partial charges, and atom type definitions.[8]

Part 2: The Core of the Analysis - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a defined scoring function.

Protein Preparation: Ensuring a Clean and Validated Receptor

The raw crystal structure obtained from the PDB is not immediately ready for docking. It requires several preparatory steps to ensure accuracy.[9][10]

Protocol 2: Protein Preparation for Docking

-

Retrieve the PDB File: Download the crystal structure of mTOR (e.g., PDB ID: 4JT6) from the RCSB PDB database.

-

Remove Non-essential Molecules: The PDB file often contains water molecules, co-factors, and other heteroatoms that may not be relevant to the binding interaction of our ligand. These should be removed unless a specific water molecule is known to play a critical role in ligand binding.[10]

-

Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are crucial for proper hydrogen bonding and electrostatic interactions. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be assigned based on the physiological pH (typically 7.4).[11]

-

Assign Partial Charges: Assign partial charges to each atom in the protein. The Kollman charges are a common choice for this step.[11]

-

Save in PDBQT Format: Similar to the ligand, the prepared protein structure needs to be saved in the PDBQT format for use with AutoDock Vina.[12]

Defining the Binding Site: The Grid Box

Instead of searching the entire protein surface, docking is typically focused on a specific region of interest, known as the binding site or active site. This is defined by a "grid box".